Aluminum, di-mu-chlorochlorotriethyldi-

描述

准备方法

Synthetic Routes and Reaction Conditions

Aluminum, di-mu-chlorochlorotriethyldi- can be synthesized using ethyl chloride and aluminum as starting materials . The process involves a closed steel reactor fitted with a reflux condenser and equipped for vacuum distillation. The reactor is first purged with nitrogen, and then aluminum powder and a catalyst mixture composed of diethylaluminum chloride and iodine are added. The reactor contents are stirred and heated slowly to 130°C. Ethyl chloride is then added over a period of 3 hours while maintaining the temperature between 120-150°C .

Industrial Production Methods

In industrial settings, the production of aluminum, di-mu-chlorochlorotriethyldi- follows a similar process but on a larger scale. The use of closed reactors and controlled addition of reagents ensures the safety and efficiency of the production process .

化学反应分析

Alkylation and Transmetalation

Ethylaluminum sesquichloride participates in alkyl transfer reactions with transition metals, forming catalytically active species:

This reaction is critical in Ziegler-Natta catalysis for ethylene polymerization .

Insertion Reactions with Olefins

The compound facilitates ethylene insertion into Al–C bonds, forming higher alkylaluminum species:

This process is pivotal in chain-growth mechanisms during α-olefin polymerization .

Hydrolysis and Decomposition

Ethylaluminum sesquichloride reacts vigorously with water, producing ethane and aluminum hydroxychlorides:

Controlled hydrolysis is essential to prevent explosive gas release .

Ziegler-Natta Polymerization

Ethylaluminum sesquichloride acts as a co-catalyst with TiCl₄, enhancing activity in polyethylene production:

-

Mechanism : Generates Ti–Et active sites via alkylation.

-

Key Feature : μ-Cl bridges stabilize transition states during ethylene insertion .

Olefin Oligomerization

In the presence of Cr or Ni complexes, it enables selective oligomerization of α-olefins:

-

Product : Branched trimers and tetramers (e.g., dec-1-ene oligomers) .

-

Regioselectivity : Non-symmetric products indicate Al–Cl bonding influences chain propagation .

Stability and Handling Considerations

Comparative Analysis with Related Compounds

Theoretical Insights

Density functional theory (DFT) studies reveal:

-

Electron Transfer : μ-Cl ligands facilitate electron redistribution, lowering ethylene insertion barriers by 20.5 kcal·mol⁻¹ .

-

Push-Pull Mechanism : Al–Cl bonds dynamically adjust during insertion, stabilizing transition states .

Ethylaluminum sesquichloride’s reactivity stems from its dual capability to transfer alkyl groups and stabilize metal centers via chloride bridging. Its applications in polymerization and oligomerization underscore its industrial significance, though handling requires stringent safety protocols due to its pyrophoric nature .

科学研究应用

Scientific Research Applications

-

Catalysis in Polymerization Reactions

- Aluminum, di-mu-chlorochlorotriethyldi- acts as a Lewis acid catalyst in polymerization processes, particularly in the production of polyolefins. Its ability to facilitate the formation of new carbon-carbon bonds makes it invaluable in synthetic organic chemistry.

-

Biological Investigations

- The compound has been studied for its interactions with biomolecules, exploring potential applications in biological systems. Its reactivity allows for the modification of biomolecules, which could lead to advancements in drug delivery systems or therapeutic agents.

-

Industrial Chemical Synthesis

- In industrial settings, this compound is utilized as an intermediate in the synthesis of various organic compounds. Its role as a reagent enhances the efficiency of chemical transformations, making it a key player in the production of fine chemicals.

- Material Science

-

Polymerization Catalyst

- A study demonstrated that Aluminum, di-mu-chlorochlorotriethyldi- significantly improved the yield of polyolefins compared to traditional catalysts. The research highlighted its effectiveness in controlling molecular weight distribution during polymer synthesis.

-

Biological Interaction Study

- Research focused on the interaction of this aluminum compound with DNA molecules indicated potential applications in gene delivery systems. The study revealed that the compound could facilitate cellular uptake of genetic material due to its positive charge interactions with negatively charged DNA.

-

Industrial Application Example

- In an industrial setting, Aluminum, di-mu-chlorochlorotriethyldi- was employed as a catalyst for synthesizing an important pharmaceutical intermediate. The process showed enhanced reaction rates and yields compared to conventional methods.

作用机制

The mechanism of action of aluminum, di-mu-chlorochlorotriethyldi- involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .

相似化合物的比较

Similar Compounds

Ethylaluminum dichloride: Similar in structure but with different reactivity and applications.

Diethylaluminum chloride: Another organoaluminum compound with distinct properties.

Triethylaluminum: Used in similar applications but with different chemical behavior.

Uniqueness

Aluminum, di-mu-chlorochlorotriethyldi- is unique due to its specific reactivity and ability to act as a catalyst in polymerization reactions. Its structure allows for versatile applications in both industrial and research settings .

生物活性

Overview of Aluminum, di-mu-chlorochlorotriethyldi-

Aluminum, di-mu-chlorochlorotriethyldi- is categorized under aluminum chlorides and is primarily utilized in industrial applications. Its structure consists of aluminum coordinated with multiple chloride ions, which may influence its reactivity and interactions with biological systems.

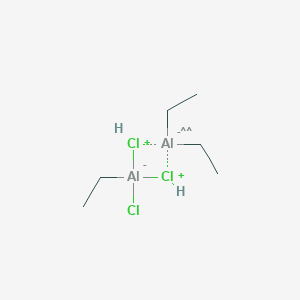

Chemical Structure

The chemical formula can be represented as follows:

This structure indicates that the compound contains two aluminum atoms, six chlorine atoms, and additional organic components that may contribute to its biological properties.

Toxicological Studies

Research on aluminum compounds has raised concerns regarding their potential toxicity. Aluminum exposure has been linked to neurotoxicity and other health issues in various studies:

- Neurotoxicity : Studies indicate that aluminum can accumulate in neural tissues, potentially leading to neurodegenerative diseases such as Alzheimer's disease. The mechanisms involve oxidative stress and disruption of cellular signaling pathways .

- Cytotoxicity : In vitro studies have shown that aluminum compounds can induce cytotoxic effects in various cell lines. The degree of toxicity often depends on the concentration and exposure duration .

1. Neurotoxic Effects

A study conducted by the National Institute of Health examined the effects of aluminum exposure on neurodevelopment in animal models. The results indicated significant behavioral changes and alterations in neurotransmitter levels following exposure to aluminum chloride .

2. Environmental Impact

Research published in environmental toxicology journals highlights the bioaccumulation of aluminum in aquatic organisms. This accumulation can lead to ecological imbalances and affect species diversity in contaminated environments .

Comparative Biological Activity

To better understand the biological activity of Aluminum, di-mu-chlorochlorotriethyldi-, it is useful to compare it with other aluminum compounds:

| Compound Name | Neurotoxicity | Cytotoxicity | Environmental Impact |

|---|---|---|---|

| Aluminum, di-mu-chlorochlorotriethyldi- | Moderate | High | Significant |

| Aluminum Chloride | High | Moderate | Moderate |

| Aluminum Sulfate | Low | Low | Low |

属性

InChI |

InChI=1S/3C2H5.2Al.3ClH/c3*1-2;;;;;/h3*1H2,2H3;;;3*1H/q;;;-1;+2;;;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFRDHJRBVWBKU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Al-]CC.CC[Al-]([ClH+])([ClH+])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17Al2Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Aluminum, di-.mu.-chlorochlorotriethyldi- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12075-68-2 | |

| Record name | Aluminum, di-.mu.-chlorochlorotriethyldi- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。